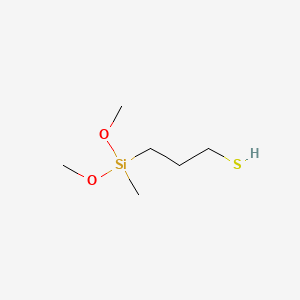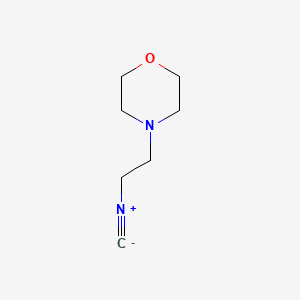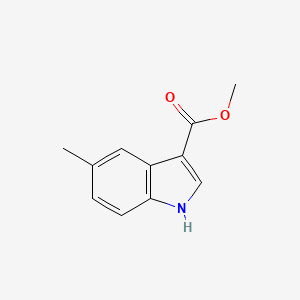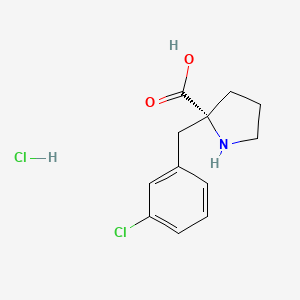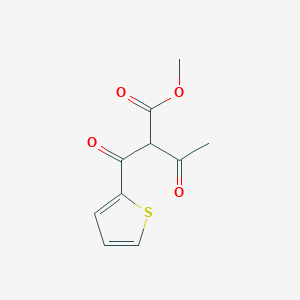
2-Butylpropane-1,3-diol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Butylpropane-1,3-diol is a chemical compound with the molecular formula C7H16O2 .
One potential application of 2-Butylpropane-1,3-diol is in the field of organic chemistry , specifically in the stereoselective synthesis of 1,3-diols . A large number of natural products and synthetic molecules, used as drugs or pharmacological agents, contain a 1,3-diol moiety either in a syn or anti relationship . The development of new protocols utilizing biocatalysts/chemocatalysts for the stereoselective synthesis of 1,3-diols continues to be of great interest in organic chemistry .
-
Industrial Products
- Application: 2-Butylpropane-1,3-diol can be formulated into a variety of industrial products .
- Method: The specific methods of formulation would depend on the type of product being made. This could involve chemical reactions, physical mixing, or other processes .
- Results: The outcomes would also depend on the specific product. For example, the compound could contribute to the properties of composites, adhesives, laminates, coatings, moldings, aliphatic polyesters, and copolyesters .
-
Solvent
- Application: 2-Butylpropane-1,3-diol can be used as a common solvent .
- Method: As a solvent, it would be used to dissolve other substances. The specific methods would depend on the substance being dissolved and the desired concentration .
- Results: The use of 2-Butylpropane-1,3-diol as a solvent could facilitate various chemical processes, such as reactions, extractions, or purifications .
-
Antifreeze
- Application: 2-Butylpropane-1,3-diol can be used as an antifreeze .
- Method: As an antifreeze, it would be mixed with water to lower the freezing point. The specific ratio of 2-Butylpropane-1,3-diol to water would depend on the desired freezing point .
- Results: The use of 2-Butylpropane-1,3-diol as an antifreeze could prevent freezing in various applications, such as in car radiators or HVAC systems .
-
Wood Paint Component
- Application: 2-Butylpropane-1,3-diol can be used as a component in wood paint .
- Method: It would be mixed with other ingredients to form the paint. The specific formulation would depend on the desired properties of the paint .
- Results: The use of 2-Butylpropane-1,3-diol in wood paint could contribute to the paint’s properties, such as its drying time, finish, or durability .
Propiedades
IUPAC Name |
2-butylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-7(5-8)6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYRXPCIUXDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383604 | |
| Record name | 2-butylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpropane-1,3-diol | |
CAS RN |
2612-26-2 | |
| Record name | 2-butylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-n-Butylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



